Octanoic acid, 2-(4-pentenyl)-
Description
Octanoic acid, 2-(4-pentenyl)-, is a branched-chain fatty acid derivative where a 4-pentenyl group (CH₂CH₂CH₂CH=CH₂) is attached to the second carbon of an octanoic acid backbone (CH₃(CH₂)₅CH(C5H9)COOH). For example, 4-pentenoic acid derivatives, like 2-phenyl-4-pentenoic acid and 2,2-diphenyl-4-pentenoic acid, have been synthesized and studied for their reactivity and biological effects .
Properties
CAS No. |
824431-37-0 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
2-pent-4-enyloctanoic acid |
InChI |
InChI=1S/C13H24O2/c1-3-5-7-9-11-12(13(14)15)10-8-6-4-2/h4,12H,2-3,5-11H2,1H3,(H,14,15) |
InChI Key |
IEFRUBGSQWXGKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCC=C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-pentenyl)octanoic acid can be achieved through several methods. One common approach involves the reaction of octanoic acid with 4-pentenyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through standard techniques such as distillation or chromatography .
Industrial Production Methods
Industrial production of 2-(4-pentenyl)octanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-pentenyl)octanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The pentenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-pentenyl)octanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-(4-pentenyl)octanoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the growth of microorganisms by disrupting their cell membranes or interfering with essential metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs: Substituted Pentenoic Acids
4-Pentenoic Acid Derivatives
- 2-Phenyl-4-pentenoic acid and 2,2-diphenyl-4-pentenoic acid: These compounds feature aromatic substituents on the pentenoic acid backbone.
- Octanoic acid, 2-(4-pentenyl)-: Unlike the phenyl-substituted analogs, this compound has a longer carbon chain (C8 vs. C5) and a terminal alkene, which may influence solubility, reactivity, and interaction with biological targets.
Table 1: Structural Comparison of Pentenoic Acid Derivatives
Branched-Chain Octanoic Acid Derivatives
Pharmacologically Active Derivatives
- HZ52 (2-(4-(Biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid): A sulfur-containing octanoic acid derivative that inhibits 5-lipoxygenase (5-LO) via a unique, reversible mechanism.
Table 2: Pharmacological Comparison of Octanoic Acid Derivatives
Esters and Salts of Octanoic Acid
Volatile Esters
- Octanoic acid methyl ester and ethyl ester: These esters are key flavor modifiers in fermented products (e.g., CT Daqu and FF Daqu), contributing to fruity and floral notes .
- Octanoic acid, 2-propenyl ester (allyl octanoate): Used in fragrances and flavors (FEMA No. 2037), with lower toxicity compared to free octanoic acid .
Salts with Amines
- Octanoic acid-morpholine (1:1) complex: Used in industrial applications for corrosion inhibition or surfactant properties. The amine group enhances water solubility compared to pure octanoic acid .
Table 3: Physical and Functional Properties of Octanoic Acid Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
